molecular formula C22H22N2O4S B6572217 ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021254-61-4

ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572217
CAS No.: 1021254-61-4
M. Wt: 410.5 g/mol
InChI Key: QFCHMJVPLGSNCQ-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core linked via an acetamido group to a sulfanyl-substituted 1,3-oxazole ring bearing a 3,4-dimethylphenyl substituent. Its synthesis likely involves multi-step procedures, including nucleophilic substitution and coupling reactions, validated by techniques such as TLC, FT-IR, and NMR .

Properties

IUPAC Name

ethyl 4-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-4-27-21(26)16-7-9-18(10-8-16)24-20(25)13-29-22-23-12-19(28-22)17-6-5-14(2)15(3)11-17/h5-12H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCHMJVPLGSNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethylphenylamine and a carboxylic acid derivative.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amidation: The resulting sulfanyl compound undergoes amidation with an acetamido derivative.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Cores

Benzimidazole Derivatives
  • Compound A21: Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate Replaces the oxazole with a benzimidazole core.
  • Compound A22 : Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate
    • Adds a methoxy group to the benzimidazole ring.
    • Impact : The electron-donating methoxy group increases electron density, altering reactivity and possibly bioavailability .
Oxadiazole Derivatives
  • Compound A24 : Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate
    • Substitutes oxazole with oxadiazole and introduces a pyridinyl group.
    • Impact : Oxadiazole’s higher electronegativity may enhance metabolic stability, while the pyridinyl group introduces hydrogen-bonding capability .

Substituent Effects on Aromatic Rings

Halogen-Substituted Analogs
  • Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate Features a 2-bromophenyl group on oxadiazole.
  • Ethyl 2-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
    • Substitutes 3-bromophenyl on oxazole.
    • Impact : The bromine atom increases molecular weight (461.33 vs. ~433.44 for dimethylphenyl analog) and lipophilicity, affecting membrane permeability .
Methoxy-Substituted Analogs

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Heterocycle LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~433.44 3,4-Dimethylphenyl Oxazole 3.8 0.12
Compound A21 (Benzimidazole) ~399.42 None Benzimidazole 3.2 0.25
Ethyl 4-(2-((5-(2-bromophenyl)-...) 461.33 2-Bromophenyl Oxadiazole 4.1 0.08
N-(3-acetylphenyl)-2-{[5-(3-bromo...} 431.31 3-Bromophenyl, Acetylphenyl Oxazole 4.3 0.05

*Predicted using QikProp (BIOVIA).

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